molecular formula C21H17Cl2NOS B296965 N-(2-chlorobenzyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide

N-(2-chlorobenzyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide

Cat. No. B296965
M. Wt: 402.3 g/mol
InChI Key: UAFRIXJOYUWMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. Glutaminase is responsible for converting glutamine to glutamate, which is then used as a substrate for energy production and biosynthesis in cancer cells. CB-839 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.

Mechanism of Action

N-(2-chlorobenzyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide inhibits glutaminase, which is responsible for converting glutamine to glutamate in cancer cells. Glutamate is then used as a substrate for energy production and biosynthesis in cancer cells. By inhibiting glutaminase, N-(2-chlorobenzyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide deprives cancer cells of a critical source of energy and building blocks, leading to a decrease in cell proliferation, migration, and invasion.
Biochemical and physiological effects:
N-(2-chlorobenzyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide has been shown to have a selective effect on cancer cells, with little or no effect on normal cells. This is due to the fact that cancer cells are more dependent on glutamine metabolism than normal cells. N-(2-chlorobenzyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide has several advantages for lab experiments, including its potency and selectivity for glutaminase inhibition, its ability to enhance the efficacy of other anticancer agents, and its selective effect on cancer cells. However, N-(2-chlorobenzyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosing and administration.

Future Directions

There are several future directions for the development of N-(2-chlorobenzyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide and other glutaminase inhibitors. These include the evaluation of N-(2-chlorobenzyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide in combination with other anticancer agents, the identification of biomarkers for patient selection, and the development of more potent and selective glutaminase inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of N-(2-chlorobenzyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide in clinical settings.

Synthesis Methods

N-(2-chlorobenzyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide can be synthesized using a multistep process involving the reaction of 2-chlorobenzylamine with 4-chlorobenzaldehyde to form an imine intermediate, which is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 4-chlorophenylsulfonyl chloride to form the sulfonamide intermediate, which is finally coupled with 4-formylbenzoic acid to yield N-(2-chlorobenzyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide.

Scientific Research Applications

N-(2-chlorobenzyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide has been extensively studied in preclinical models of various cancers, including breast, lung, pancreatic, and renal cell carcinoma. In these studies, N-(2-chlorobenzyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in cell proliferation, migration, and invasion. N-(2-chlorobenzyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and targeted therapies.

properties

Molecular Formula

C21H17Cl2NOS

Molecular Weight

402.3 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[(4-chlorophenyl)sulfanylmethyl]benzamide

InChI

InChI=1S/C21H17Cl2NOS/c22-18-9-11-19(12-10-18)26-14-15-5-7-16(8-6-15)21(25)24-13-17-3-1-2-4-20(17)23/h1-12H,13-14H2,(H,24,25)

InChI Key

UAFRIXJOYUWMAY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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